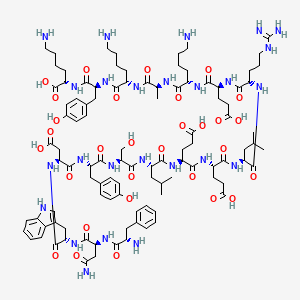![molecular formula C24H28O7 B13903255 [(9R,10R)-8,8-dimethyl-10-(3-methylbutanoyloxy)-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] (E)-2-methylbut-2-enoate](/img/structure/B13903255.png)
[(9R,10R)-8,8-dimethyl-10-(3-methylbutanoyloxy)-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] (E)-2-methylbut-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Praeruptorin C is a natural compound derived from the dried roots of Peucedanum praeruptorum, a therapeutic herb frequently utilized in traditional Chinese medicine. This compound is known for its beneficial effects in treating upper respiratory infections and as an antipyretic, antitussive, and mucolytic agent . Praeruptorin C has also shown potential in suppressing osteoclast formation and resorption function, making it a promising candidate for osteoporosis treatment .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Praeruptorin C involves several steps, including the extraction of the compound from the roots of Peucedanum praeruptorum. The extraction process typically involves the use of solvents such as methanol or ethanol to isolate the active components. The isolated compound is then purified using chromatographic techniques .
Industrial Production Methods: Industrial production of Praeruptorin C follows similar extraction and purification methods but on a larger scale. The roots of Peucedanum praeruptorum are harvested, dried, and ground into a fine powder. The powder is then subjected to solvent extraction, followed by purification through various chromatographic methods to obtain high-purity Praeruptorin C .
Analyse Des Réactions Chimiques
Types of Reactions: Praeruptorin C undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .
Common Reagents and Conditions: Common reagents used in the reactions involving Praeruptorin C include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcomes .
Major Products Formed: The major products formed from the reactions involving Praeruptorin C depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives of Praeruptorin C, while reduction reactions may produce reduced forms of the compound .
Applications De Recherche Scientifique
Praeruptorin C has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is studied for its unique chemical properties and potential as a precursor for synthesizing other bioactive compounds. In biology, Praeruptorin C is investigated for its effects on cellular processes and signaling pathways .
In medicine, Praeruptorin C has shown promise in treating various conditions, including osteoporosis, hypertension, and cancer. It has been found to suppress osteoclast formation and resorption function, making it a potential therapeutic agent for osteoporosis . Additionally, Praeruptorin C has demonstrated antiproliferative and antimetastatic effects on human non-small cell lung cancer cells by inactivating specific signaling pathways .
Mécanisme D'action
The mechanism of action of Praeruptorin C involves its interaction with various molecular targets and pathways. For instance, it has been shown to attenuate the activation of nuclear factor kappa B and c-Jun N-terminal kinase/mitogen-activated protein kinase signaling pathways, which are involved in osteoclast formation and resorption function . In cancer cells, Praeruptorin C suppresses the phosphorylation/activation of the ERK1/2 signaling pathway, leading to reduced cell proliferation and invasion .
Comparaison Avec Des Composés Similaires
Compared to these similar compounds, Praeruptorin C has shown unique pharmacological properties, such as its ability to significantly inhibit the proliferation and migration of cancer cells . Additionally, Praeruptorin C has demonstrated superior efficacy in suppressing osteoclast activity compared to other pyranocoumarins .
List of Similar Compounds:- Praeruptorin A
- Praeruptorin B
- Praeruptorin E
These compounds share similar chemical structures but differ in their pharmacological activities and therapeutic potentials .
Propriétés
Formule moléculaire |
C24H28O7 |
|---|---|
Poids moléculaire |
428.5 g/mol |
Nom IUPAC |
[(9R,10R)-8,8-dimethyl-10-(3-methylbutanoyloxy)-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C24H28O7/c1-7-14(4)23(27)30-22-21(29-18(26)12-13(2)3)19-16(31-24(22,5)6)10-8-15-9-11-17(25)28-20(15)19/h7-11,13,21-22H,12H2,1-6H3/b14-7+/t21-,22-/m1/s1 |
Clé InChI |
UFUVJROSOIXJGR-LXJLHJBASA-N |
SMILES isomérique |
C/C=C(\C)/C(=O)O[C@@H]1[C@@H](C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)CC(C)C |
SMILES canonique |
CC=C(C)C(=O)OC1C(C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3-Pyridinediamine, N3-[(4-chlorophenyl)methylene]-, [N(E)]-](/img/structure/B13903174.png)
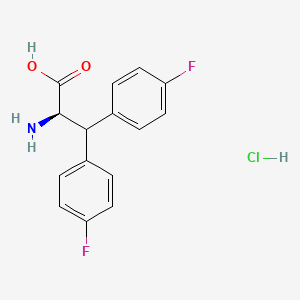
![1-((1H-Imidazol-5-yl)methyl)-3-benzyl-4-(thiophen-2-ylsulfonyl)-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine-7-carbonitrile](/img/structure/B13903186.png)
![2-[2-(3,5-Dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]acetonitrile](/img/structure/B13903197.png)
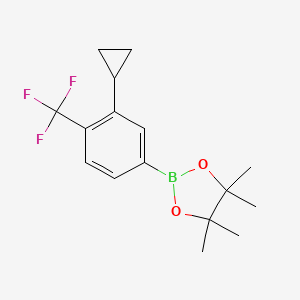

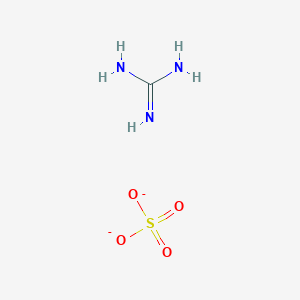
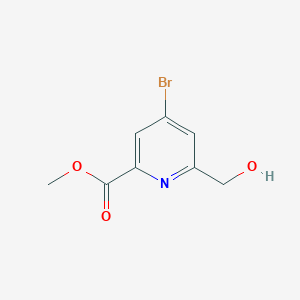
![4-Benzyl-3-[2-(4-methoxyphenyl)acetyl]-1,3-oxazolidin-2-one](/img/structure/B13903221.png)
![3-Bromo-5-chloro-N,N-bis[(4-methoxyphenyl)methyl]-4-(trifluoromethyl)aniline](/img/structure/B13903222.png)
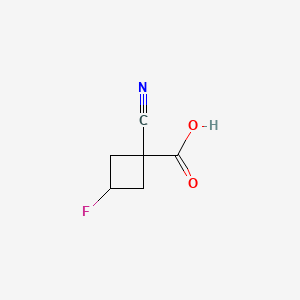
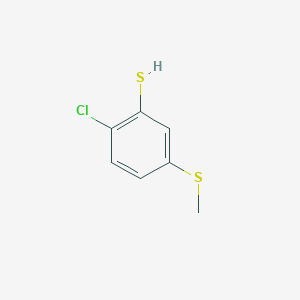
![1-(5-Bromobenzo[b]thiophen-2-yl)-2,2,2-trifluoroethanone](/img/structure/B13903233.png)
